molecular formula C10H16O3 B13093474 Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate

Cat. No.: B13093474
M. Wt: 184.23 g/mol
InChI Key: ORDNVHWMZNJGTC-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate: is an organic compound with the molecular formula C10H16O3. It is a colorless liquid with a boiling point of approximately 222°C and a density of about 1.01 g/cm³ . This compound is soluble in organic solvents such as ethanol, ether, and dichloromethane . It is used in various fields, including organic synthesis, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate can be synthesized through the esterification of 4,5-dimethyl-2-oxocyclohexanone with methanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Uniqueness: Methyl 4,5-dimethyl-2-oxocyclohexanecarboxylate is unique due to the presence of methyl groups at positions 4 and 5, which can influence its reactivity and interactions with other molecules. These structural differences can lead to variations in its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h6-8H,4-5H2,1-3H3

InChI Key

ORDNVHWMZNJGTC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)CC1C)C(=O)OC

Origin of Product

United States

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